ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
説明
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thienopyridine derivative with a complex heterocyclic scaffold. Its structure features a benzyl group at position 6, a 4-(N,N-dimethylsulfamoyl)benzamido substituent at position 2, and an ethyl carboxylate moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, a critical property for pharmaceutical applications. The compound’s stereochemistry and crystallinity have been confirmed via X-ray diffraction methods using the SHELX software suite, a gold standard in crystallographic refinement .
特性
IUPAC Name |
ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2.ClH/c1-4-34-26(31)23-21-14-15-29(16-18-8-6-5-7-9-18)17-22(21)35-25(23)27-24(30)19-10-12-20(13-11-19)36(32,33)28(2)3;/h5-13H,4,14-17H2,1-3H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYPFMRBZHEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The synthesis of ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves several key steps:
- Formation of Thieno[2,3-c]pyridine Core : Achieved through cyclization reactions.
- Benzyl Group Introduction : Involves benzylation reactions using benzyl halides.
- Dimethylsulfamoyl Group Attachment : Carried out via amide coupling reactions.
- Esterification : Final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, leading to significant biochemical effects. Preliminary studies indicate potential anti-inflammatory and anticancer properties.
Pharmacological Profile
Research has shown that ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may exhibit:
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests its use in treating inflammatory diseases.
- Anticancer Activity : Studies indicate potential cytotoxic effects against various cancer cell lines, although further research is necessary to fully elucidate its efficacy and mechanisms.
Case Study 1: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of thienopyridine derivatives found that compounds similar to ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride significantly reduced inflammation markers in vitro. The mechanism involved the inhibition of NF-kB signaling pathways.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways. Further investigations are ongoing to explore its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4H-thieno[2,3-c]pyridine-3-carboxylate | Thieno[2,3-c]pyridine core with dimethylsulfamoyl group | Anti-inflammatory, anticancer |
| Ethyl 2-amino-6-benzyl-4H-thieno[2,3-c]pyridine-3-carboxylate | Similar core structure without sulfamoyl group | Moderate anticancer activity |
| Other Thienopyridine Derivatives | Varying functional groups | Diverse pharmacological profiles |
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
*Molecular weights are approximate due to hydrochloride counterion variability.
Spectroscopic Differentiation
NMR analysis reveals distinct chemical shifts in regions influenced by substituents. For example:
- Benzyl vs. Methyl at Position 6 : The aromatic protons of the benzyl group (δ 7.2–7.4 ppm) are absent in the methyl analog, which shows a singlet for the methyl group (δ 1.2–1.4 ppm).
- Sulfamoyl Groups : The dimethylsulfamoyl group in the target compound generates a sharp singlet for N(CH₃)₂ (δ 2.8–3.0 ppm), whereas the methyl-phenylsulfamoyl group in the analog splits into multiplets due to phenyl ring protons (δ 7.3–7.6 ppm) .
Table 2: Key NMR Shifts (δ, ppm)
| Proton Environment | Target Compound | Analog (CAS: 1215662-71-7) |
|---|---|---|
| Position 6 Substituent | 7.2–7.4 (m) | 1.2–1.4 (s) |
| Sulfamoyl N-Alkyl | 2.8–3.0 (s) | 2.9–3.1 (s, N-CH₃) |
| Sulfamoyl Aromatic | — | 7.3–7.6 (m, C₆H₅) |
Research Findings and Implications
- Bioactivity : The benzyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the methyl analog.
- Solubility: The hydrophilic dimethylsulfamoyl group improves aqueous solubility, advantageous for intravenous formulations.
- Synthetic Complexity : Introducing the benzyl group necessitates additional protection/deprotection steps, increasing synthesis costs relative to the methyl analog.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including amide coupling, sulfonamide introduction, and cyclization. For example:
- Step 1 : Use 4-(N,N-dimethylsulfamoyl)benzoyl chloride (analogous to ’s benzamide synthesis) to acylate the amino group of the tetrahydrothienopyridine core.
- Step 2 : Protect reactive sites (e.g., using Boc groups, as in ) to avoid side reactions.
- Step 3 : Characterize intermediates via NMR (¹H/¹³C) and LC-MS ( ). For crystalline intermediates, X-ray crystallography (e.g., ’s structural analysis) can confirm stereochemistry.
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (H-statements in ).
- Storage : Store at −18°C in inert, silanized glassware ( ) to prevent adsorption or degradation. Avoid prolonged exposure to light/moisture.
- Waste : Follow COSHH regulations ( ) for disposal of sulfonamide-containing waste.
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and purity?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, ’s flow-chemistry approach enables precise control of reaction parameters.
- Byproduct Analysis : Employ HPLC-MS ( ) to identify impurities. Adjust protecting group strategies (e.g., switch from Boc to pivaloyl groups, as in ) to suppress side reactions.
- Scale-Up : Transition batch synthesis to continuous-flow systems ( ) to enhance reproducibility and reduce thermal degradation.
Q. How can contradictory biological activity data be resolved?
- Purity Validation : Re-analyze compound batches using orthogonal methods (e.g., HRMS for molecular weight, elemental analysis for C/H/N/S content).
- Degradation Studies : Perform stability tests under varying pH/temperature ( ’s −18°C storage protocol minimizes degradation). Use SPE purification ( ’s HLB cartridges) to isolate degradation products.
- Assay Validation : Compare activity across multiple cell lines or enzyme isoforms. Cross-reference with structural analogs (e.g., ’s triazolopyridine derivatives) to identify structure-activity trends.
Q. What computational methods support mechanistic studies of this compound?
- Docking Simulations : Model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) using software like AutoDock. Validate with crystallographic data ( ).
- DFT Calculations : Predict reactive sites for electrophilic substitution or hydrolysis. Compare with experimental NMR shifts (e.g., ’s bond angle/distance data).
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
